molecular formula C12H15NO4 B3385699 (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid CAS No. 6563-00-4

(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid

Cat. No.: B3385699
CAS No.: 6563-00-4
M. Wt: 237.25 g/mol
InChI Key: BEAXGMKHMBYWPW-UHFFFAOYSA-N
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Description

(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid is a complex organic compound characterized by its unique dioxinopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dioxinopyridine core, followed by the introduction of the acetic acid moiety. Key steps include:

    Formation of the Dioxinopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the acetic acid group through esterification or amidation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed to streamline the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the dioxinopyridine ring, potentially opening the ring or reducing double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine ring or the dioxinopyridine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Reduced dioxinopyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

    Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxinopyridine structure allows for specific binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

  • (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
  • (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethylamine

Comparison:

  • Structural Differences: While similar in the dioxinopyridine core, these compounds differ in their functional groups (e.g., acetic acid vs. methanol or ethylamine).
  • Chemical Properties: The presence of different functional groups affects their reactivity and potential applications. For instance, the acetic acid derivative may have different solubility and reactivity compared to the methanol or ethylamine derivatives.
  • Applications: Each compound’s unique properties make it suitable for different applications, such as drug development, catalysis, or material science.

This detailed overview provides a comprehensive understanding of (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7-11-9(6-16-12(2,3)17-11)8(5-13-7)4-10(14)15/h5H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXGMKHMBYWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295948
Record name (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-00-4
Record name NSC118228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC106481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 2
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 3
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 5
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 6
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid

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